molecular formula C13H17BrN2O4 B6646380 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid

4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid

Cat. No.: B6646380
M. Wt: 345.19 g/mol
InChI Key: QGVGJFIMLZLWHK-UHFFFAOYSA-N
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Description

4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid: is a complex organic compound characterized by its bromo-substituted pyrrole ring and oxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method includes the bromination of 1-ethylpyrrole to introduce the bromo group at the 4-position

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The bromo group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles can be used to substitute the bromo group, depending on the desired product.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Alcohol derivatives of the carboxylic acid.

  • Substitution: : Derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: : Application in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid: can be compared to other similar compounds, such as:

  • 4-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid

  • 4-[(4-Iodo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid

  • 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid

These compounds differ in the halogen substituent on the pyrrole ring, which can affect their reactivity and biological activity. The uniqueness of This compound lies in its specific combination of functional groups and structural features.

Properties

IUPAC Name

4-[(4-bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c1-2-16-8-9(14)7-10(16)11(17)15-13(12(18)19)3-5-20-6-4-13/h7-8H,2-6H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVGJFIMLZLWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(=O)NC2(CCOCC2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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